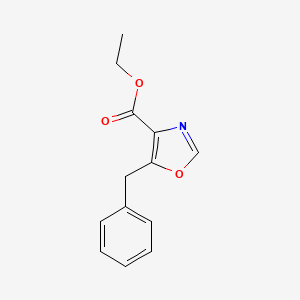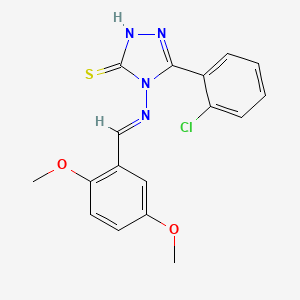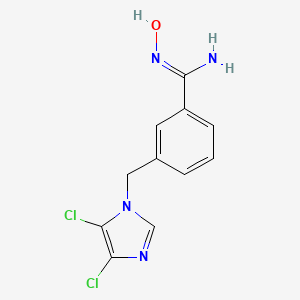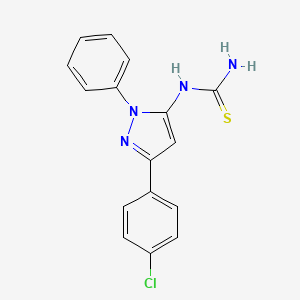
3-(4-(Methylthio)phenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Methylthio)phenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a nitrile group, a ketone group, and a methylthio-substituted phenyl ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-(Methylthio)phenyl)-3-oxopropanenitrile kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Reaktion von 4-(Methylthio)benzaldehyd mit Malonsäurenitril in Gegenwart einer Base, wie z. B. Piperidin, unter Rückflussbedingungen. Die Reaktion verläuft über eine Knoevenagel-Kondensation, gefolgt von einer Cyclisierung zur Bildung des gewünschten Produkts.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie verwendet, um die reine Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(4-(Methylthio)phenyl)-3-oxopropanenitrile unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Nitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, katalytische Hydrierung.
Substitution: Nitriermittel (z. B. Salpetersäure), Halogenierungsmittel (z. B. Brom).
Wichtigste gebildete Produkte
Oxidation: Sulfoxid- oder Sulfon-Derivate.
Reduktion: Amin-Derivate.
Substitution: Nitro- oder Halogen-substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
3-(4-(Methylthio)phenyl)-3-oxopropanenitrile hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen Möglichkeiten als Pharmakophor in der Wirkstoffentwicklung.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und so biochemische Signalwege modulieren. Zum Beispiel könnte seine potenzielle antimikrobielle Aktivität die Hemmung bakterieller Enzyme oder die Störung der Zellmembranintegrität umfassen.
Wirkmechanismus
The mechanism of action of 3-(4-(Methylthio)phenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Methylphenyl)-3-oxopropanenitrile: Fehlt die Methylthiogruppe, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
3-(4-(Methylthio)phenyl)-3-oxobutanenitrile: Enthält einen zusätzlichen Kohlenstoff in der Nitrilseitenkette, was seine chemischen Eigenschaften möglicherweise verändert.
Einzigartigkeit
3-(4-(Methylthio)phenyl)-3-oxopropanenitrile ist aufgrund des Vorhandenseins der Methylthiogruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese funktionelle Gruppe kann sein Potenzial als vielseitiges Zwischenprodukt in der organischen Synthese und als Kandidat für die Wirkstoffentwicklung verbessern.
Eigenschaften
Molekularformel |
C10H9NOS |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
3-(4-methylsulfanylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H9NOS/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
XPEZAVOWNYUZGL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)



![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)




